N-(4-methylphenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
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Overview
Description
2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole core substituted with a phenylsulfanyl group and an acetamide moiety.
Preparation Methods
The synthesis of 2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl halide.
Acetamide Formation: The final step involves the acylation of the indole derivative with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the Z-ring, leading to cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial activity.
Comparison with Similar Compounds
2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
The uniqueness of 2-[1-METHYL-3-(PHENYLSULFANYL)-1H-INDOL-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N2OS |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C24H22N2OS/c1-17-12-14-18(15-13-17)25-23(27)16-22-24(28-19-8-4-3-5-9-19)20-10-6-7-11-21(20)26(22)2/h3-15H,16H2,1-2H3,(H,25,27) |
InChI Key |
UUNUEWJUIFKEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3N2C)SC4=CC=CC=C4 |
Origin of Product |
United States |
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